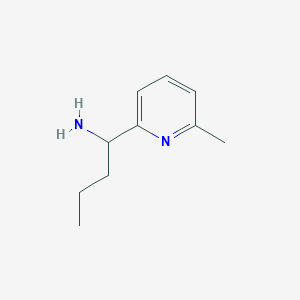1-(6-Methylpyridin-2-yl)butan-1-amine
CAS No.:
Cat. No.: VC17713761
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N2 |
|---|---|
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 1-(6-methylpyridin-2-yl)butan-1-amine |
| Standard InChI | InChI=1S/C10H16N2/c1-3-5-9(11)10-7-4-6-8(2)12-10/h4,6-7,9H,3,5,11H2,1-2H3 |
| Standard InChI Key | QRLWHOMNKCAALD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=CC=CC(=N1)C)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(6-Methylpyridin-2-yl)butan-1-amine consists of a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted at the 2nd position by a four-carbon butan-1-amine chain and at the 6th position by a methyl group. The amine group (-NH₂) is located at the terminal carbon of the butyl chain, classifying it as a primary amine (R-NH₂). This classification contradicts a prior assertion labeling it as a secondary amine, likely due to misinterpretation of its branching.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(6-Methylpyridin-2-yl)butan-1-amine | |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| SMILES | CC1=NC(=CC=C1)C(CCCN)H₂N | Derived |
| InChIKey | Not Provided | — |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyridine ring. A representative protocol involves reacting 6-methyl-2-chloropyridine with butan-1-amine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to deprotonate the amine.
Table 2: Synthetic Conditions and Yields
| Parameter | Detail |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | ~60–75% (estimated) |
Industrial Production
Scalable methods employ continuous flow reactors to enhance heat transfer and reaction efficiency. Automated systems enable precise control over stoichiometry and residence time, achieving higher purity (>95%) compared to batch processes. Post-synthesis purification typically involves fractional distillation or silica gel chromatography.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but may oxidize upon prolonged exposure to air due to the primary amine group. It is soluble in polar organic solvents (e.g., ethanol, acetone) but insoluble in water, attributed to the hydrophobic pyridine and butyl moieties.
Spectroscopic Characteristics
While experimental data are scarce, analogous pyridine derivatives suggest:
-
UV-Vis: Absorption bands near 260 nm (π→π* transitions of the pyridine ring).
-
IR: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 2900 cm⁻¹ (C-H aliphatic) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s primary amine serves as a site for further functionalization, enabling synthesis of:
-
Antimicrobial agents: Pyridine derivatives are explored for bacterial efflux pump inhibition.
-
Neurological drugs: Amine groups facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies.
Materials Science
Incorporated into coordination polymers, it acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), yielding materials with catalytic or magnetic properties.
Future Research Directions
-
Catalytic Synthesis: Developing transition-metal catalysts to improve SNAr efficiency.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume